

# Data Presentation: RalA Expression and Activation

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Compound of Interest		
Compound Name:	RLA8	
Cat. No.:	B1193565	Get Quote

The following table summarizes the expression and activation status of RalA in a selection of human cancer cell lines, as documented in various studies. It is important to note that expression levels can vary based on the specific sub-clone and culture conditions.



Cell Line	Cancer Type	RalA mRNA Expression	RalA Protein Expression	GTP-RaIA (Active) Level	Citation
Bladder Cancer					
UMUC-3	Bladder Carcinoma	Upregulated	Upregulated	Elevated	[1]
T24	Bladder Carcinoma	Upregulated	-	High	
RT4	Bladder Carcinoma	Upregulated	-	Low	[2]
Colorectal Cancer					
HCT116	Colorectal Carcinoma	Significantly Increased	Significantly Increased	Significantly Increased	
DLD-1	Colorectal Carcinoma	Significantly Increased	Significantly Increased	Significantly Increased	[3]
SW480	Colorectal Carcinoma	Significantly Increased	Significantly Increased	Significantly Increased	[3]
Hepatocellula r Carcinoma					
Huh-7	Hepatocellula r Carcinoma	Upregulated	Upregulated	High	[4][5]
HepG2	Hepatocellula r Carcinoma	Upregulated	Upregulated	High	[4][5]
THLE-3 (Control)	Normal Liver	-	Baseline	Baseline	[4]
Breast Cancer					



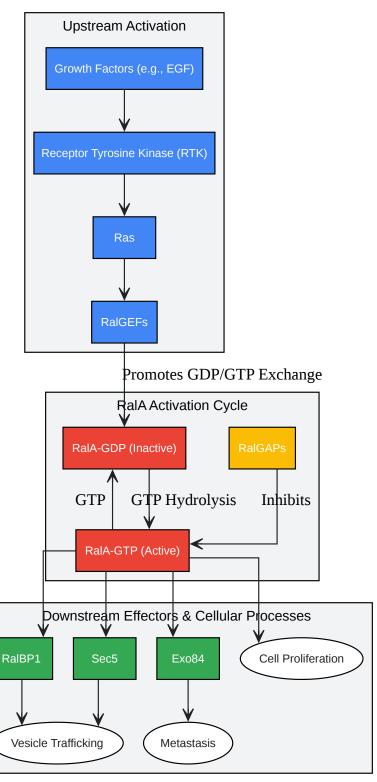
MDA-MB-231	Triple Negative Breast Cancer	-	-	Required for tumor growth	[6]
4T1 (murine)	Mammary Carcinoma	-	-	Depletion increased primary tumor growth but reduced metastasis	[6]
Melanoma					
A375	Malignant Melanoma	-	-	High	[6]
WM793	Malignant Melanoma	-	-	High	[6]
Chronic Myeloid Leukemia					
K562	Chronic Myeloid Leukemia	Increased	-	Elevated	[6]
BaF3	Pro-B cell line	-	-	Overexpressi on induced imatinib resistance	[6]

### **Signaling Pathway of RalA**

RalA is a critical downstream effector of the Ras oncogene. Its activation is initiated by the binding of GTP, a process facilitated by guanine nucleotide exchange factors (RalGEFs). Once activated, RalA interacts with a variety of downstream effectors to regulate cellular processes such as proliferation, survival, and metastasis.



RalA Signaling Pathway



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Caption: The RalA signaling cascade, from upstream activation by growth factors to downstream effector functions.

## Experimental Protocols RalA Activation Assay (Pull-Down Method)

This protocol is used to specifically isolate the active, GTP-bound form of RalA from total cell lysates.

Principle: A fusion protein containing the Ral-binding domain (RBD) of RalBP1, which specifically binds to GTP-bound RalA, is used to pull down active RalA. The amount of pulled-down RalA is then quantified by Western blotting.

#### Materials:

- Cells of interest grown to 80-90% confluency.
- Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors).
- GST-RalBP1-RBD beads.
- Wash Buffer (Lysis buffer without protease inhibitors).
- SDS-PAGE sample buffer.
- Primary antibody: anti-RalA antibody.
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

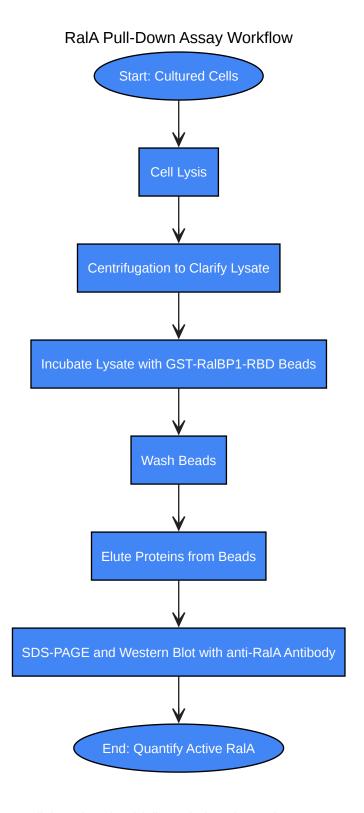
#### Procedure:

- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - · Lyse cells on ice with Lysis Buffer.



- Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Affinity Precipitation:
  - $\circ~$  Incubate 500  $\mu g$  to 1 mg of cell lysate with GST-RalBP1-RBD beads for 1 hour at 4°C with gentle rocking.
  - As a control, a portion of the lysate should be reserved for determining total RalA expression.
- · Washing:
  - Pellet the beads by centrifugation.
  - Wash the beads three times with Wash Buffer.
- · Elution and Detection:
  - Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Perform Western blotting using an anti-RalA antibody to detect the amount of active RalA.





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